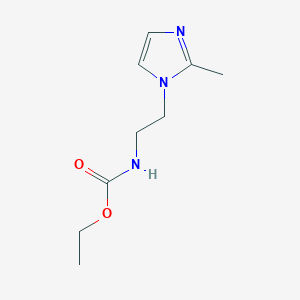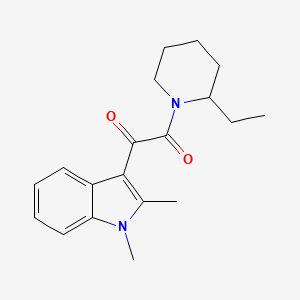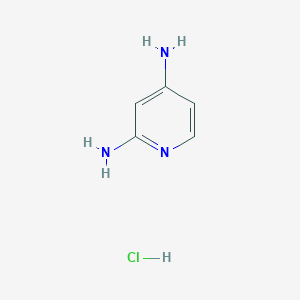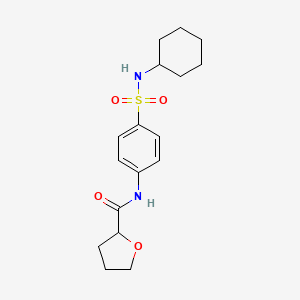
ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate, also known as AChE (acetylcholinesterase) inhibitor, is a chemical compound that has been widely used in scientific research. It is a carbamate derivative that has been synthesized by various methods.
Mecanismo De Acción
The mechanism of action of ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate involves the inhibition of ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate. ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate inhibitors bind to the active site of ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate and prevent it from breaking down acetylcholine. This increases the level of acetylcholine in the brain, which can enhance cognitive function, memory, and learning.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate depend on the dose and duration of exposure. In general, it has been shown to increase the level of acetylcholine in the brain, which can enhance cognitive function, memory, and learning. However, prolonged exposure to high doses of ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate inhibitors can lead to toxicity and adverse effects on the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate in lab experiments include its ability to selectively inhibit ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate and its well-established role in enhancing cognitive function, memory, and learning. However, its limitations include the potential for toxicity and adverse effects on the nervous system, as well as the need for careful dosing and monitoring.
Direcciones Futuras
For research include exploring its potential for treating cognitive disorders and developing new ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate inhibitors with improved selectivity and safety profiles.
Métodos De Síntesis
Ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate can be synthesized by various methods, including the reaction of ethyl chloroformate with 2-(2-methyl-1H-imidazol-1-yl)ethylamine, the reaction of ethyl isocyanate with 2-(2-methyl-1H-imidazol-1-yl)ethylamine, and the reaction of ethyl carbamate with 2-(2-methyl-1H-imidazol-1-yl)ethylamine. The yield and purity of the product depend on the reaction conditions and the starting materials used.
Aplicaciones Científicas De Investigación
Ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate has been widely used in scientific research as an ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate inhibitor. ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate, ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate can increase the level of acetylcholine in the brain, which has been shown to have various effects on cognitive function, memory, and learning.
Propiedades
IUPAC Name |
ethyl N-[2-(2-methylimidazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-14-9(13)11-5-7-12-6-4-10-8(12)2/h4,6H,3,5,7H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEUQRXIPJNUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C=CN=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2602159.png)
![methyl 2-[(4-(1,3-benzodioxol-5-ylmethylene)-1-{[4-(2,6-dimethylphenyl)piperazino]methyl}-5-oxo-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2602162.png)

![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2602165.png)



![3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2602169.png)



![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2602175.png)
